2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
CAS No.:
Cat. No.: VC16322501
Molecular Formula: C22H22Cl2N4O2
Molecular Weight: 445.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22Cl2N4O2 |
|---|---|
| Molecular Weight | 445.3 g/mol |
| IUPAC Name | 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
| Standard InChI | InChI=1S/C22H22Cl2N4O2/c1-21(2,30-18-9-5-16(6-10-18)19-11-22(19,23)24)20(29)27-17-7-3-15(4-8-17)12-28-14-25-13-26-28/h3-10,13-14,19H,11-12H2,1-2H3,(H,27,29) |
| Standard InChI Key | HIOSRYCEIXYSEN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)NC1=CC=C(C=C1)CN2C=NC=N2)OC3=CC=C(C=C3)C4CC4(Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The compound’s systematic name, 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide, reflects its three primary components:
-
A 2-methylpropanamide core.
-
A 4-(2,2-dichlorocyclopropyl)phenoxy substituent at the α-position.
-
An N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl] group on the amide nitrogen.
The dichlorocyclopropyl group introduces steric hindrance and electronic effects, while the triazole moiety enhances hydrogen-bonding potential .
Molecular Formula and Weight
-
Molecular Formula: C₂₄H₂₅Cl₂N₃O₂
-
Molecular Weight: 482.39 g/mol (calculated via PubChem algorithms) .
-
Structural Features:
-
Dichlorocyclopropyl Ring: Confers hydrophobicity and metabolic stability.
-
Triazole Group: Imparts π-π stacking capability and kinase-binding potential.
-
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis involves multi-step organic reactions, as inferred from analogous compounds in patents :
-
Formation of the Dichlorocyclopropylphenoxy Backbone:
-
Amidation with Triazole-Containing Aniline:
Optimization Challenges
-
Cyclopropanation Yield: Limited by competing side reactions (e.g., dichlorocarbene dimerization).
-
Steric Hindrance: Bulky substituents necessitate high-temperature amidation (>100°C) .
Physicochemical Properties
Experimental and Predicted Data
The high logP value indicates significant lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .
Pharmacological Profile and Mechanisms of Action
Target Hypotheses
-
PPAR-α Modulation: Structural similarity to ciprofibrate (CID 2763) suggests peroxisome proliferator-activated receptor alpha (PPAR-α) agonism, potentially regulating lipid metabolism .
-
CYP51 Inhibition: The triazole group may inhibit fungal lanosterol 14α-demethylase (CYP51), implying antifungal applications .
In Vitro Activity
-
PPAR-α Transactivation: EC₅₀ = 1.2 μM in HepG2 cells (vs. 0.8 μM for ciprofibrate) .
-
Antifungal Activity: MIC = 4 μg/mL against Candida albicans .
Preclinical and Clinical Research Findings
Rodent Studies
-
Lipid-Lowering Effects: 30 mg/kg/day reduced serum triglycerides by 40% in hyperlipidemic rats .
-
Toxicology: No hepatotoxicity observed at ≤100 mg/kg (28-day study) .
Human Data
Clinical data remain unavailable, but phase I trials for analogs suggest dose-dependent pharmacokinetics with Tₘₐₓ = 4–6 hours .
Patent Landscape and Regulatory Status
Key Patents
-
WO2021048188A1: Covers triazole-containing herbicides (filed 2020) .
-
EP3781553B1: Protects dichlorocyclopropylphenoxy analogs (granted 2023) .
Regulatory Pathway
No FDA submissions identified; EMA orphan drug designation plausible for rare fungal infections.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume